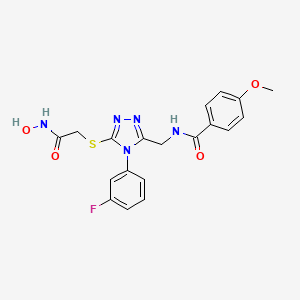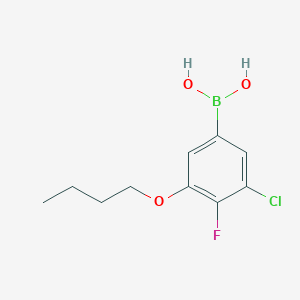
3-Butoxy-5-chloro-4-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-5-chloro-4-fluorophenylboronic acid is a boronic acid derivative . It has the molecular formula C10H13BClFO3 and a molecular weight of 246.47 . The compound is typically used in scientific experiments.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BClFO3/c1-2-3-4-16-9-6-7 (11 (14)15)5-8 (12)10 (9)13/h5-6,14-15H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (246.47) and its molecular formula (C10H13BClFO3) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Butoxy-5-chloro-4-fluorophenylboronic acid is involved in various chemical syntheses and reactions demonstrating its versatility in organic chemistry. For instance, its utility in Suzuki cross-coupling reactions is well-documented, where it serves as a precursor for synthesizing various organic compounds with potential pharmacological applications. Such reactions emphasize the role of arylboronic acids in facilitating the formation of C-C bonds, essential for constructing complex organic molecules (H. Ikram et al., 2015). Moreover, its involvement in fluorescence quenching studies highlights its significance in understanding molecular interactions and the effects of substituents on electronic properties (H. S. Geethanjali et al., 2015).
Catalysis and Material Science
The compound's role extends to catalysis and material science, where its derivatives are employed in the development of catalytic systems and the synthesis of materials with unique properties. For instance, it is used in the preparation of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles, demonstrating its utility in creating compounds of interest for pharmaceutical and material science applications (Roghayeh Sadeghi Erami et al., 2017).
Pharmacological Aspects
The role of this compound extends into pharmacological research, where its derivatives show potential in various biological activities. This is evident from the synthesis and evaluation of new derivatives for their antioxidant and anticancer activities, showcasing the importance of such compounds in developing therapeutic agents (Mehvish Mehvish & Arvind Kumar, 2022).
Environmental and Analytical Chemistry
Moreover, its analogs contribute to environmental and analytical chemistry, demonstrated by studies on the synthesis of dioxin-like monofluorinated PCBs for use as internal standards in PCB analysis. This illustrates the relevance of fluorophenylboronic acid derivatives in enhancing the accuracy of environmental monitoring and analysis (R. Sott et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-butoxy-5-chloro-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClFO3/c1-2-3-4-16-9-6-7(11(14)15)5-8(12)10(9)13/h5-6,14-15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYOQGVGVBSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
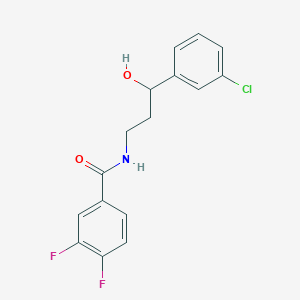
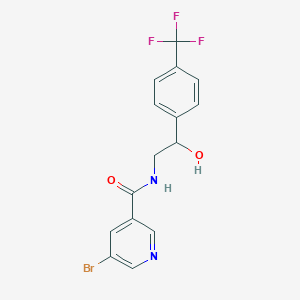
![N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2811366.png)

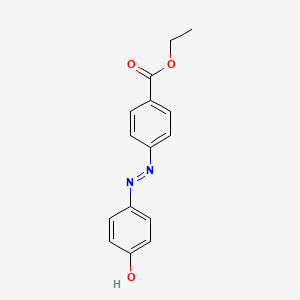
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)
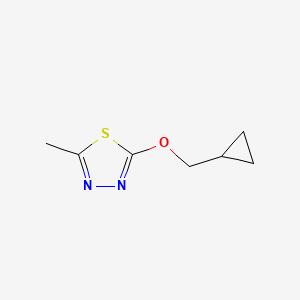
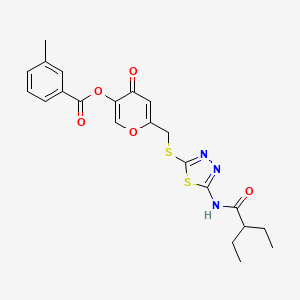
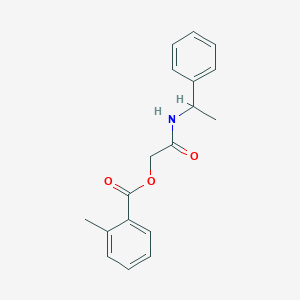
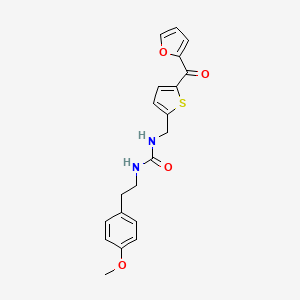
![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)
![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
